3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one
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Overview
Description
This usually includes the compound’s systematic name, its molecular formula, and its structure. It may also include information about the compound’s discovery or synthesis.
Synthesis Analysis
This involves a detailed look at the methods used to synthesize the compound. It can include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include information about the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Chemical Properties
- 3-(Phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one and its derivatives have been synthesized and explored for various chemical properties. In one study, a novel methodology was developed for the synthesis of new substituted derivatives of this compound. The process involved a one-pot three-component reaction, showcasing operational simplicity and yielding products under mild conditions (Rimaz et al., 2017).
Bioactivity and Medicinal Potential
- Some derivatives of 3-(Phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one have been investigated for their biological activities. Certain compounds synthesized from this chemical showed significant antiproliferative activities, with notable effects on different cancer cell lines (Maggio et al., 2011).
Molecular Structure Analysis
- The molecular structure and interaction types of some similar compounds, like 3-methylthio-4-phenyl-5-phenylamino-1,2,4-triazole, were extensively studied using X-ray diffraction and DFT calculations, providing insights into the intramolecular and intermolecular forces in these compounds (Fizer et al., 2018).
Catalysis and Synthetic Applications
- A greener approach to synthesizing 4,5,6,7-tetrahydro-1H-indazol-3(2H)-ones was explored using Amberlyst A-21 as a catalyst, highlighting an environmental-friendly and economically viable procedure (Rao et al., 2014).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include information about safe handling and disposal practices.
Future Directions
This involves a discussion of potential future research directions. It could include potential applications of the compound, or new reactions that it could be used in.
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properties
IUPAC Name |
3-anilino-1,5,6,7-tetrahydroindazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-11-8-4-7-10-12(11)13(16-15-10)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDLNVRZPMNCCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=NN2)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545489 |
Source
|
Record name | 3-Anilino-1,5,6,7-tetrahydro-4H-indazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one | |
CAS RN |
105543-87-1 |
Source
|
Record name | 3-Anilino-1,5,6,7-tetrahydro-4H-indazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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